5-Azidopyridine-2-carboxylic acid

Übersicht

Beschreibung

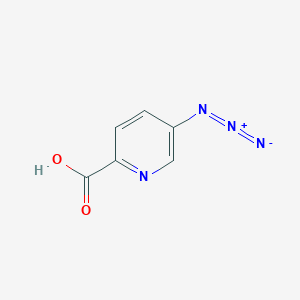

5-Azidopyridine-2-carboxylic acid is a heterocyclic organic compound characterized by the presence of an azido group (-N3) attached to the pyridine ring at the 5-position and a carboxylic acid group (-COOH) at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azidopyridine-2-carboxylic acid typically involves the introduction of the azido group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a halogenated pyridine (such as 5-bromopyridine-2-carboxylic acid) reacts with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Azidopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group via nucleophilic substitution.

Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Employed in the reduction of the azido group to an amine.

Copper(I) Catalysts: Utilized in cycloaddition reactions to form triazoles.

Major Products

Aminopyridine Derivatives: Formed through reduction reactions.

Triazole Derivatives: Produced via cycloaddition reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Azidopyridine-2-carboxylic acid has been explored as a potential scaffold for the development of novel pharmaceuticals. Its azide functionality can be utilized in various coupling reactions to create bioactive compounds.

Case Study: Anticancer Agents

Research has demonstrated the potential of azide-containing compounds in targeting cancer cells. The incorporation of this compound into drug candidates has shown promise in enhancing selectivity and efficacy against specific cancer types. For instance, derivatives synthesized using this compound exhibited improved activity against certain cancer cell lines compared to traditional agents.

Bioconjugation Techniques

The azide group allows for efficient bioconjugation through click chemistry, particularly with alkynes. This property is exploited for labeling biomolecules and creating complex bioconjugates.

Data Table: Bioconjugation Applications

Materials Science

In materials science, this compound is used to create functionalized polymers and nanomaterials. Its ability to participate in click reactions allows for the modification of surfaces and the development of smart materials.

Case Study: Smart Polymers

Research has indicated that incorporating this compound into polymer matrices enhances their responsiveness to stimuli such as temperature or pH changes. This property is particularly useful in drug delivery systems where controlled release is essential.

Catalysis

The compound also serves as a catalyst or ligand in various chemical reactions, facilitating transformations that would otherwise require harsher conditions or more expensive reagents.

Data Table: Catalytic Applications

Wirkmechanismus

The mechanism of action of 5-Azidopyridine-2-carboxylic acid largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The molecular targets and pathways involved can vary based on the specific application and the nature of the compounds formed from this compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Aminopyridine-2-carboxylic Acid: Similar in structure but contains an amino group (-NH2) instead of an azido group.

5-Bromopyridine-2-carboxylic Acid: Contains a bromine atom at the 5-position, used as a precursor in the synthesis of 5-Azidopyridine-2-carboxylic acid.

5-Nitropyridine-2-carboxylic Acid: Contains a nitro group (-NO2) at the 5-position, exhibiting different reactivity and applications.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in click chemistry and bioorthogonal labeling, setting it apart from other pyridine derivatives.

Biologische Aktivität

5-Azidopyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several pathogenic bacteria, including those categorized as ESKAPE pathogens, which are known for their resistance to antibiotics. The compound exhibits low cytotoxicity, making it a promising candidate for further development in antimicrobial therapies.

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Enterococcus faecium | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL | |

| Acinetobacter baumannii | 32 µg/mL |

The mechanism of action for this compound is not fully elucidated; however, it is believed that the azide group plays a crucial role in its interaction with microbial targets. The azide moiety can undergo reduction to form reactive nitrogen species (RNS), which may disrupt cellular processes in bacteria, leading to cell death. Additionally, the carboxylic acid group may facilitate hydrogen bonding with target proteins, enhancing binding affinity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives. For instance:

- Study on Derivatives : A study demonstrated that derivatives of azidopyridine exhibited enhanced antibacterial activity when modified at the pyridine ring. These modifications often resulted in improved pharmacokinetic properties while maintaining or increasing antimicrobial efficacy .

- Bioisosteric Approaches : Research into bioisosteric replacements has shown that substituting the carboxylic acid group with tetrazole can lead to compounds with improved bioavailability and similar acidity profiles, potentially enhancing their therapeutic applications .

Future Directions

The potential applications of this compound extend beyond antimicrobial activity. Its structural characteristics suggest possible roles in:

- Antitumor Activity : Given the biological relevance of pyridine derivatives in cancer therapy, further exploration into its antitumor properties is warranted.

- Drug Development : The compound's low cytotoxicity profile makes it an attractive candidate for drug development aimed at treating resistant infections.

Eigenschaften

IUPAC Name |

5-azidopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-10-9-4-1-2-5(6(11)12)8-3-4/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBXREGUQVVUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148758 | |

| Record name | 5-Azidopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108885-79-6 | |

| Record name | 5-Azidopyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108885796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Azidopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Azidopyridine-2-carboxylic acid help in studying prolyl 4-hydroxylase?

A: this compound serves as a photoaffinity label for identifying and characterizing the 2-oxoglutarate binding site on prolyl 4-hydroxylase. [, ] This enzyme plays a crucial role in collagen biosynthesis. The compound mimics 2-oxoglutarate, a co-substrate of prolyl 4-hydroxylase, and binds to its active site. Upon UV irradiation, the azide group within this compound forms a highly reactive nitrene radical. This radical then covalently binds to nearby amino acid residues, permanently labeling the binding site. By using radioactively labeled (tritiated) this compound, researchers can isolate and analyze the labeled enzyme fragments to pinpoint the exact location of the 2-oxoglutarate binding site. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.